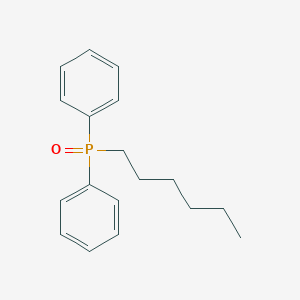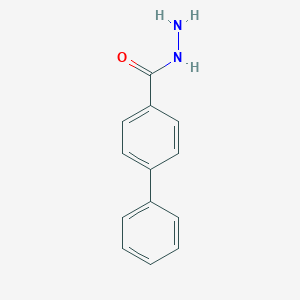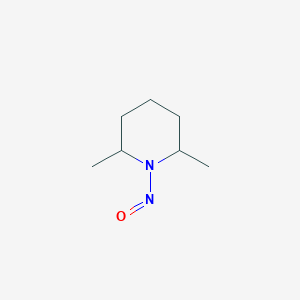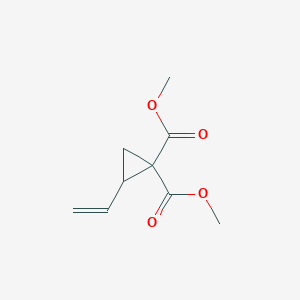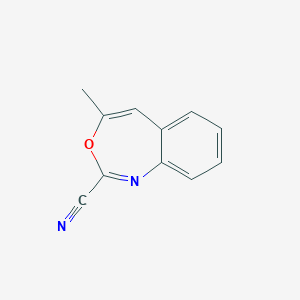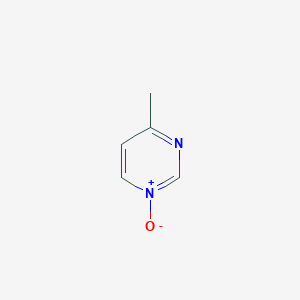
4-Methylpyrimidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STO-609 is a specific inhibitor of calcium/calmodulin-dependent protein kinase kinase. This compound is known for its high selectivity and cell permeability, making it a valuable tool in scientific research. It is primarily used to explore the role of calcium/calmodulin-dependent protein kinase kinase pathways in various physiological processes .
Preparation Methods
The synthesis of STO-609 involves several steps. The process begins with the preparation of 3-bromo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-7-one. This intermediate is then reacted with cuprous cyanide in pyridine, followed by acid hydrolysis with sulfuric acid in aqueous acetic acid to yield STO-609 as a yellow solid . The compound is then recrystallized from acetic acid to obtain pure STO-609 as an acetic acid adduct in a molar ratio of 1:1 .
Chemical Reactions Analysis
STO-609 undergoes various chemical reactions, primarily involving its inhibitory action on calcium/calmodulin-dependent protein kinase kinase. It competes for the ATP-binding site, making it a competitive inhibitor of ATP . The compound inhibits the activities of recombinant calcium/calmodulin-dependent protein kinase kinase alpha and beta isoforms, as well as their autophosphorylation activities . The major product formed from these reactions is the inhibited enzyme complex.
Scientific Research Applications
STO-609 is widely used in scientific research due to its specificity and cell permeability. It is utilized to study the physiological significance of calcium/calmodulin-dependent protein kinase kinase-mediated pathways both in vivo and in vitro . The compound has been used to investigate various cellular responses mediated by an increase in intracellular calcium concentration . It has applications in cancer research, where it has been shown to inhibit the migration of cancer cells . Additionally, STO-609 has been used to study metabolic diseases, such as non-alcoholic fatty liver disease, by inhibiting calcium/calmodulin-dependent protein kinase kinase function .
Mechanism of Action
STO-609 exerts its effects by inhibiting calcium/calmodulin-dependent protein kinase kinase. It binds to the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . This inhibition leads to a reduction in the phosphorylation of downstream targets, such as calcium/calmodulin-dependent protein kinase I and IV . The compound significantly reduces the endogenous activity of calcium/calmodulin-dependent protein kinase kinase in neuroblastoma cells .
Comparison with Similar Compounds
STO-609 is unique in its high selectivity and cell permeability compared to other calcium/calmodulin-dependent protein kinase kinase inhibitors. Similar compounds include SGC-CAMKK2-1, which also inhibits calcium/calmodulin-dependent protein kinase kinase but with higher efficacy in certain cell types . Another similar compound is KN-93, which inhibits calcium/calmodulin-dependent protein kinase II but lacks the specificity of STO-609 for calcium/calmodulin-dependent protein kinase kinase .
Properties
CAS No. |
17758-54-2 |
|---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H6N2O/c1-5-2-3-7(8)4-6-5/h2-4H,1H3 |
InChI Key |
XHAWKANOBZBYLQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1)[O-] |
Canonical SMILES |
CC1=NC=[N+](C=C1)[O-] |
Synonyms |
Pyrimidine, 4-methyl-, 1-oxide (6CI,7CI,8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


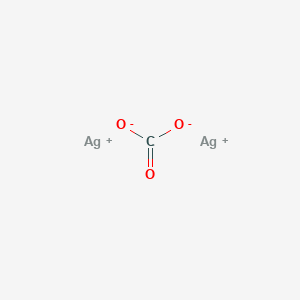

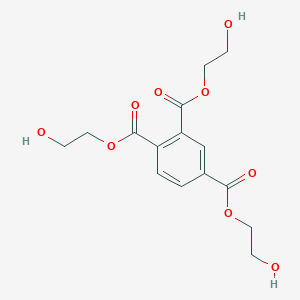
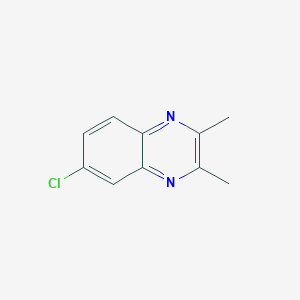
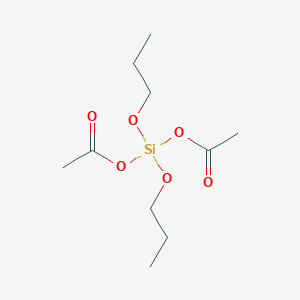
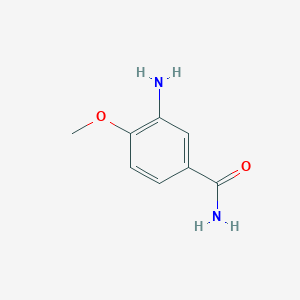
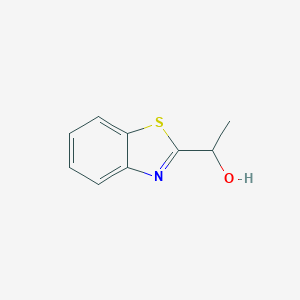
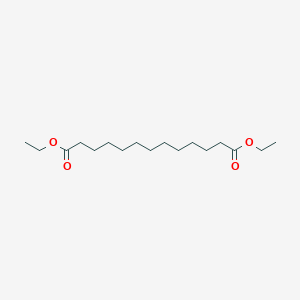
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
